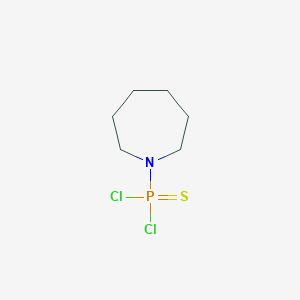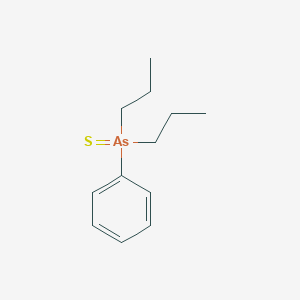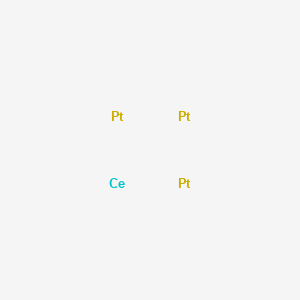
Cerium;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium and platinum compounds are of significant interest in various fields due to their unique properties and applications. Cerium, a rare-earth metal, is known for its ability to switch between oxidation states, making it valuable in catalysis and other chemical processes. Platinum, a noble metal, is renowned for its catalytic properties and resistance to corrosion. When combined, cerium and platinum form compounds that exhibit enhanced catalytic activities, making them useful in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium-platinum compounds can be synthesized using various methods. One common approach involves the use of cerium oxide (CeO₂) and platinum nanoparticles. The synthesis can be carried out through microwave synthesis, reduction with hydrogen, or reduction with sodium borohydride (NaBH₄) . These methods allow for the formation of cerium oxide-platinum nanocatalysts with high surface areas and enhanced catalytic properties.
Industrial Production Methods
In industrial settings, cerium-platinum compounds are often produced through wet impregnation techniques. This involves the impregnation of cerium oxide supports with platinum precursors, followed by drying and calcination under controlled conditions . This method ensures the uniform distribution of platinum on the cerium oxide surface, resulting in highly active catalytic materials.
Chemical Reactions Analysis
Types of Reactions
Cerium-platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and hydrogenation. The redox properties of cerium allow it to switch between Ce³⁺ and Ce⁴⁺ states, facilitating oxygen storage and release during catalytic processes . Platinum, on the other hand, enhances the catalytic activity by providing active sites for reactions.
Common Reagents and Conditions
Common reagents used in reactions involving cerium-platinum compounds include hydrogen, oxygen, and various organic molecules. The reactions are typically carried out under controlled temperatures and pressures to optimize the catalytic performance .
Major Products Formed
The major products formed from reactions involving cerium-platinum compounds depend on the specific reaction conditions and substrates used. For example, in methanol oxidation, the primary products are carbon dioxide and water .
Scientific Research Applications
Cerium-platinum compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cerium-platinum compounds involves the synergistic interaction between cerium and platinum. Cerium’s ability to switch between oxidation states allows it to store and release oxygen, while platinum provides active sites for catalytic reactions. This combination enhances the overall catalytic activity and stability of the compounds . The molecular targets and pathways involved include the activation of oxygen and hydrogen molecules, leading to efficient catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Cerium Oxide (CeO₂): Known for its redox properties and used in various catalytic applications.
Platinum Nanoparticles: Widely used as catalysts due to their high surface area and catalytic activity.
Cerium-Platinum Alloys: These alloys exhibit unique properties that combine the advantages of both cerium and platinum.
Uniqueness
Cerium-platinum compounds are unique due to their enhanced catalytic properties resulting from the synergistic interaction between cerium and platinum. This combination allows for improved oxygen storage and release, making these compounds highly effective in various catalytic processes .
Properties
CAS No. |
12014-80-1 |
|---|---|
Molecular Formula |
CePt3 |
Molecular Weight |
725.4 g/mol |
IUPAC Name |
cerium;platinum |
InChI |
InChI=1S/Ce.3Pt |
InChI Key |
RGFDERCUHJLGRF-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)


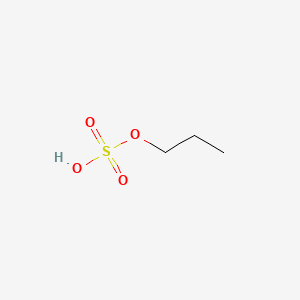

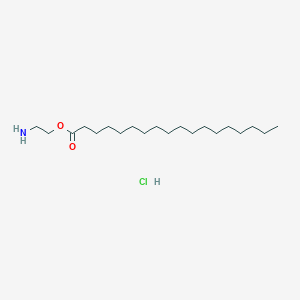
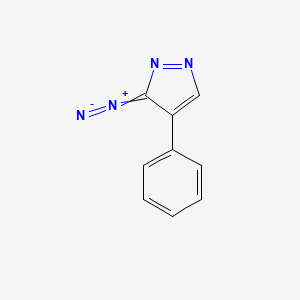

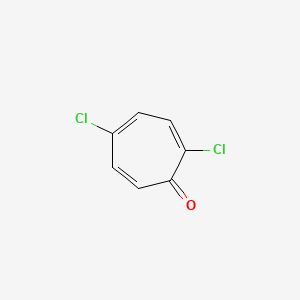
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)


